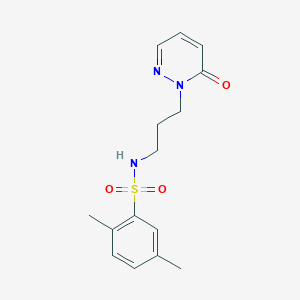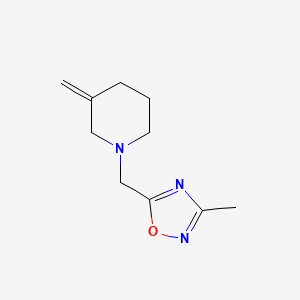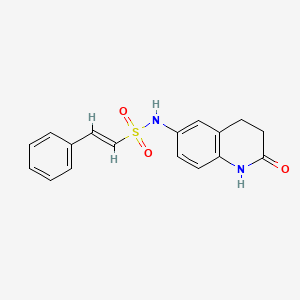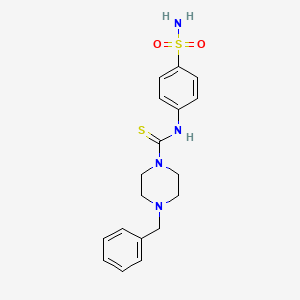![molecular formula C16H29N3O2 B2815685 tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 2126178-85-4](/img/structure/B2815685.png)
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a complex organic molecule. It contains a diazabicyclo[3.2.1]octane core, which is a bicyclic structure with two nitrogen atoms. This core is substituted with a tert-butyl carboxylate group and a piperidin-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic core, followed by the introduction of the substituent groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The diazabicyclo[3.2.1]octane core of the molecule is a bicyclic structure with two nitrogen atoms. The tert-butyl carboxylate group is an ester, which is a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The piperidin-4-yl group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The nitrogen atoms in the bicyclic core and the piperidine ring could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Molecular Structure
Research has focused on the synthesis and structural analysis of related compounds, providing foundational knowledge for understanding and manipulating the tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate structure. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester involves intramolecular lactonization reactions, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis further elucidates the molecular structure, showcasing the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Catalysis and Synthetic Applications
The compound and its analogs are used in catalytic processes and synthetic applications. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) plays a role in synthesizing piperazine derivatives, including biologically active compounds. This involves C–N bond cleavage and the use of various electrophiles and nucleophiles, highlighting the versatility of such structures in synthetic organic chemistry (Halimehjani & Badali, 2019).
Asymmetric Synthesis
Another research avenue is the asymmetric synthesis of alkaloids and other biologically relevant molecules. The synthesis of (+)-pseudococaine hydrochloride, for example, uses a tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate derivative, leading to the 8-azabicyclo[3.2.1]octane scaffolds. Such studies demonstrate the compound's potential in creating complex, chiral structures with high diastereomeric ratios (Brock, Davies, Lee, Roberts, & Thomson, 2012).
Crystallographic Studies
Crystallographic studies of related compounds provide insights into the geometric changes upon electron loss, which is crucial for understanding the electronic properties and reactivity of such molecules. For example, the crystal structures of various 2,3-diazabicyclo[2.2.2]octane radical cations reveal significant geometry changes, informing on the stability and electronic characteristics of these compounds (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 8-piperidin-4-yl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-10-13-4-5-14(11-18)19(13)12-6-8-17-9-7-12/h12-14,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNKKSCMVBHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![N-(2-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815607.png)
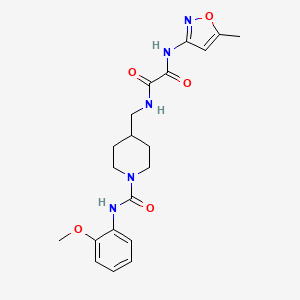

![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)
![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)
